molecular formula C16H29N3O4S2 B12419921 Biotin-PEG2-SH

Biotin-PEG2-SH

Cat. No.: B12419921
M. Wt: 391.6 g/mol
InChI Key: YFQMFOQRQLTBDN-YDHLFZDLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG2-SH is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG spacer and a thiol group. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-SH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed from thiol-disulfide exchange reactions.

    Thioethers: Result from nucleophilic substitution reactions.

    Sulfenic, Sulfinic, and Sulfonic Acids: Products of thiol oxidation.

Scientific Research Applications

Biotin-PEG2-SH has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of bioconjugates and as a probe for detecting thiol-containing molecules.

    Biology: Employed in the labeling and purification of proteins, peptides, and other biomolecules. It is also used in the development of biosensors and diagnostic assays.

    Medicine: Utilized in drug delivery systems, particularly in targeted therapies where biotinylated drugs are delivered to specific cells or tissues.

    Industry: Applied in the production of functionalized surfaces and materials for various industrial applications .

Mechanism of Action

Biotin-PEG2-SH exerts its effects through the formation of stable thioether bonds with other molecules. The thiol group reacts with electrophilic groups, such as maleimides or iodoacetamides, to form covalent bonds. This property is exploited in bioconjugation techniques, where this compound is used to attach biotin to proteins, peptides, or other molecules. The biotin moiety then interacts with avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H29N3O4S2

Molecular Weight

391.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]pentanamide

InChI

InChI=1S/C16H29N3O4S2/c20-14(17-5-6-22-7-8-23-9-10-24)4-2-1-3-13-15-12(11-25-13)18-16(21)19-15/h12-13,15,24H,1-11H2,(H,17,20)(H2,18,19,21)/t12-,13-,15-/m0/s1

InChI Key

YFQMFOQRQLTBDN-YDHLFZDLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCS)NC(=O)N2

Origin of Product

United States

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